molecular formula C11H18N2O5 B1318702 (4-Boc-piperazin-1-yl)-oxo-acetic acid CAS No. 788153-44-6

(4-Boc-piperazin-1-yl)-oxo-acetic acid

Cat. No. B1318702
CAS RN: 788153-44-6
M. Wt: 258.27 g/mol
InChI Key: WUVXPLRYCUOGTJ-UHFFFAOYSA-N
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Description

(4-Boc-piperazin-1-yl)-oxo-acetic acid, also known as Boc-Pip-OAA, is an organic compound that has been used in research and laboratory experiments. This compound is a derivative of piperazine and is a versatile building block for many syntheses and applications. It is a colorless, crystalline solid with a melting point of 85-87 degrees Celsius. Boc-Pip-OAA has been used in many areas of research, including the synthesis of pharmaceuticals, biochemical studies, and the development of new materials.

Scientific Research Applications

Synthesis of Novel Compounds

  • (4-Boc-piperazin-1-yl)-oxo-acetic acid is utilized in the synthesis of novel compounds. For instance, it has been used in the synthesis of new 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters, which are supported by spectral and analytical data (Acharyulu et al., 2009).

Solid Phase Synthesis Applications

  • The compound plays a role in solid phase synthesis. For example, it's involved in a facile synthesis method of 2-oxo-1,4-piperazines using α-N-Boc-amino aldehydes (Gonzalez-Gomez et al., 2002).

Role in Chemical Transformation Processes

  • It is also important in chemical transformation processes. A study showed its involvement in the formation of aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives in neutral media (Schön & Kisfaludy, 2009).

Synthesis of Derivatives for Biological Evaluation

  • Additionally, the compound is used in synthesizing derivatives for biological evaluation. For instance, derivatives of N-Boc piperazine were synthesized and characterized for potential antibacterial and antifungal activities (Kulkarni et al., 2016).

Creation of Pharmaceutical Intermediates

  • It is also instrumental in the creation of pharmaceutical intermediates. An example is the improved synthesis of 4-[4-(5-oxo-1,5-dihydro-[1,2,4]triazoyl-4-yl) phenyl]piperazine-1-carboxylic t-butyl ester, a key intermediate of triazole antifungal agents (Zhen-yuan, 2006).

Antibacterial and Antihelminthic Activity Studies

  • The compound is used in studies focused on antibacterial and antihelminthic activities. For example, novel Sulphanamides containing 1,2,4-Oxadiazole Nucleus were synthesized from N-Boc piperazine, showing potential biological activity (Sanjeevarayappa et al., 2016).

Involvement in Microwave-Mediated Cross-Couplings

  • It's also used in microwave-mediated cross-couplings for synthesizing libraries of biologically active compounds (Spencer et al., 2011).

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-4-12(5-7-13)8(14)9(15)16/h4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVXPLRYCUOGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590456
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

788153-44-6
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 788153-44-6
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